alpha-Bromo-gamma-valerolactone

Description

The exact mass of the compound alpha-Bromo-gamma-valerolactone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91486. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Bromo-gamma-valerolactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Bromo-gamma-valerolactone including the price, delivery time, and more detailed information at info@benchchem.com.

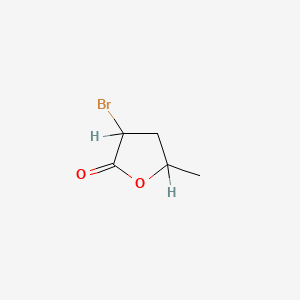

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOKBGAYTGLYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948870 | |

| Record name | 3-Bromo-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25966-39-6 | |

| Record name | α-Bromo-γ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25966-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-gamma-valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025966396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25966-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-bromo-γ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Bromo-γ-valerolactone: Synthesis, Reactivity, and Applications

Sources

- 1. α-Bromo-γ-valerolactone [webbook.nist.gov]

- 2. alpha-Bromo-gamma-valerolactone | C5H7BrO2 | CID 98229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ALPHA-BROMO-GAMMA-VALEROLACTONE CAS#: 25966-39-6 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of α-Bromo-γ-valerolactone from γ-Valerolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-bromo-γ-valerolactone from γ-valerolactone, a critical transformation for the generation of versatile intermediates in organic synthesis and drug development. We will delve into the prevalent synthetic methodologies, with a primary focus on the Hell-Volhard-Zelinsky (HVZ) reaction, elucidating the underlying reaction mechanisms, critical process parameters, and safety considerations. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, data interpretation, and insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of α-Bromo-γ-valerolactone

γ-Valerolactone (GVL), a biomass-derived platform chemical, is gaining significant attention as a renewable feedstock for the production of value-added chemicals and fuels.[1][2] Its α-brominated derivative, α-bromo-γ-valerolactone, is a highly valuable synthetic intermediate. The introduction of a bromine atom at the α-position to the carbonyl group transforms the lactone into a versatile building block, enabling a wide array of subsequent nucleophilic substitution reactions. This functionality is pivotal in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. For instance, α-bromo-γ-valerolactone has been utilized in the synthesis of α-(2-ethoxythiocarbonylthio)-γ-valerolactone.

Synthetic Strategies for α-Bromination of Lactones

While several methods exist for the α-bromination of lactones, the direct bromination of γ-valerolactone presents unique challenges. A common approach for the α-bromination of δ-valerolactone involves the use of strong bases like lithium diisopropylamide (LDA) at low temperatures to generate an enolate, followed by trapping with a bromine source.[3][4][5] However, this method is often not suitable for large-scale synthesis due to the moisture sensitivity of the reagents and the cryogenic conditions required.[4]

A more classical and robust approach for the α-halogenation of carboxylic acids and their derivatives is the Hell-Volhard-Zelinsky (HVZ) reaction .[6][7][8] This method typically employs a phosphorus trihalide, such as phosphorus tribromide (PBr₃), and elemental bromine (Br₂).[7][8]

The Hell-Volhard-Zelinsky Reaction Mechanism

The HVZ reaction proceeds through a multi-step mechanism that circumvents the low enol content of the starting lactone.[9]

-

Formation of the Acyl Bromide: Phosphorus tribromide reacts with the carboxylic acid (or in this case, the ring-opened hydroxy acid form of the lactone) to form an acyl bromide.[6][9][10] This is a crucial step as the acyl bromide readily tautomerizes to its enol form.

-

Enolization: The acyl bromide undergoes keto-enol tautomerization to form an enol intermediate.[8][10]

-

α-Bromination: The electron-rich enol attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide.[8][10]

-

Exchange and Cyclization: The α-bromo acyl bromide can then react with another molecule of the starting material to regenerate the acyl bromide intermediate and form the α-bromo acid. In the context of γ-valerolactone, an intramolecular cyclization of the intermediate α-bromo-γ-hydroxyvaleryl bromide occurs to yield the final product, α-bromo-γ-valerolactone.

A more recent and efficient method involves a two-phase bromination process. In this approach, the lactone is first ring-opened with bromine and a substoichiometric amount of phosphorus tribromide to form the corresponding α-bromocarboxylic acid.[3][4][11][12] Subsequent intramolecular cyclization is then achieved using a phase-transfer catalyst, such as a tetraalkylammonium hydroxide, in a two-phase system (e.g., H₂O/CHCl₃).[3][4][11][12] This method offers mild reaction conditions and is applicable for larger-scale synthesis.[3][11]

Experimental Protocol: Synthesis via a Modified Hell-Volhard-Zelinsky Reaction

This protocol is adapted from established procedures for the α-bromination of lactones and carboxylic acids.[13]

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| γ-Valerolactone | ≥99% | Sigma-Aldrich |

| Red Phosphorus | Sigma-Aldrich | |

| Bromine | ≥99.5% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Magnesium Sulfate | Anhydrous | Sigma-Aldrich |

| Three-necked round-bottom flask | 1 L | VWR |

| Dropping funnel | VWR | |

| Mechanical stirrer | VWR | |

| Reflux condenser | VWR | |

| Heating mantle | VWR | |

| Distillation apparatus | VWR |

Step-by-Step Procedure

Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13] Phosphorus tribromide and bromine are corrosive and can cause severe skin burns and eye damage.[14] They may also cause respiratory irritation.[14]

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 100 g (1.00 mol) of γ-valerolactone and 13 g (0.42 mol) of red phosphorus.

-

Initial Bromine Addition: Cool the flask in an ice bath. Slowly add 195 g (1.22 mol) of bromine from the dropping funnel over a period of 30 minutes with continuous stirring.

-

Heating and Second Bromine Addition: Remove the ice bath and heat the mixture to 70 °C. Add an additional 195 g (1.22 mol) of bromine over 30 minutes.

-

Reaction Completion: After the addition is complete, raise the temperature to 80 °C and maintain it for 3 hours.

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Cautiously add 25 mL of water with vigorous stirring. A vigorous reaction will occur. After the initial reaction subsides, add an additional 300 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with two 200 mL portions of diethyl ether.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 125-127 °C (13 mmHg).[13]

Visualization of the Experimental Workflow

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. US20130296579A1 - PROCESS FOR PREPARATION OF gamma-VALEROLACTONE VIA CATALYTIC HYDROGENATION OF LEVULINIC ACID - Google Patents [patents.google.com]

- 3. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Documents [merckmillipore.com]

An In-depth Technical Guide to α-Bromo-γ-valerolactone: Nomenclature, Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo-γ-valerolactone is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and drug development. As a functionalized lactone, it combines the reactivity of an α-bromo ester with the inherent chemical properties of a five-membered ring system. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its utility for professionals in pharmaceutical research and development.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of scientific communication and research. α-Bromo-γ-valerolactone is known by several names, and understanding these is crucial for navigating chemical literature and databases.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-5-methyloxolan-2-one .[1] This systematic name precisely describes the molecule's structure: a five-membered ring containing an oxygen atom (oxolane), a ketone group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position.

In addition to its formal IUPAC name, α-bromo-γ-valerolactone is commonly referred to by a variety of synonyms . These are often based on the parent lactone, γ-valerolactone. A comprehensive list of synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for α-Bromo-γ-valerolactone

| Identifier Type | Identifier |

| Common Name | α-Bromo-γ-valerolactone |

| IUPAC Name | 3-bromo-5-methyloxolan-2-one[1] |

| CAS Number | 25966-39-6 |

| Other Synonyms | 2-Bromo-4-hydroxyvaleric acid γ-lactone, 3-Bromo-5-methyldihydro-2(3H)-furanone, 2(3H)-Furanone, 3-bromodihydro-5-methyl- |

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in experimental settings. These properties dictate its behavior in different solvents, its reactivity, and the appropriate conditions for its storage and handling. The key physicochemical properties of α-bromo-γ-valerolactone are summarized in Table 2.

Table 2: Physicochemical Properties of α-Bromo-γ-valerolactone

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol |

| Appearance | Liquid |

| Density | 1.627 g/mL at 25 °C |

| Boiling Point | 120 - 122 °C at 10 mmHg |

| Refractive Index | n20/D 1.493 |

Synthesis of α-Bromo-γ-valerolactone

The synthesis of α-bromo-γ-valerolactone typically involves the α-bromination of the parent lactone, γ-valerolactone. This transformation can be achieved through several methods, with the choice of reagents and conditions influencing the yield and purity of the product. A common and effective method is the Hell-Volhard-Zelinsky reaction, adapted for lactones. This reaction involves the use of bromine and a catalytic amount of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of α-Bromo-γ-valerolactone

This protocol is adapted from established procedures for the α-bromination of lactones.[1]

Materials:

-

γ-Valerolactone

-

Red phosphorus

-

Bromine

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, place γ-valerolactone and a catalytic amount of red phosphorus.

-

Bromination: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add water to quench any remaining PBr₃. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure α-bromo-γ-valerolactone.

Causality behind Experimental Choices:

-

Red Phosphorus: Acts as a catalyst by forming phosphorus tribromide in situ, which is the active brominating agent.

-

Slow Addition of Bromine at Low Temperature: This is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts.

-

Aqueous Work-up with Sodium Bicarbonate: This step is essential to remove acidic impurities such as HBr and any unreacted bromine, which can interfere with subsequent reactions or degrade the product.

Reactivity and Synthetic Applications

The synthetic utility of α-bromo-γ-valerolactone stems from the electrophilic nature of the α-carbon, which is susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups at the α-position, making it a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom at the α-position is a good leaving group, facilitating Sₙ2 reactions with various nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: General scheme for the Sₙ2 reaction of α-bromo-γ-valerolactone.

Examples of Nucleophiles and Corresponding Products:

-

Azides (e.g., NaN₃): Leads to the formation of α-azido-γ-valerolactone, a precursor to α-amino acids.

-

Thiols (e.g., RSH): Results in the formation of α-thioether substituted lactones.

-

Amines (e.g., RNH₂): Yields α-amino-γ-valerolactone derivatives.

-

Carboxylates (e.g., RCOO⁻): Forms α-acyloxy-γ-valerolactone.

Use in Drug Development

The γ-butyrolactone scaffold is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. The ability to functionalize the α-position of γ-valerolactone via its bromo-derivative opens up avenues for the synthesis of novel drug candidates.

Potential Applications in Medicinal Chemistry:

-

Synthesis of Novel Antibiotics: The introduction of various side chains at the α-position can lead to the development of new antibacterial agents.

-

Development of Anticancer Agents: The γ-butyrolactone ring is a core component of several cytotoxic natural products. α-Bromo-γ-valerolactone can serve as a starting material for the synthesis of analogs with improved efficacy and selectivity.

-

Creation of Enzyme Inhibitors: The reactive α-bromo group can be used to covalently modify the active sites of specific enzymes, leading to potent and irreversible inhibitors.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling α-bromo-γ-valerolactone.

Hazard Identification:

-

Skin and Eye Irritant: α-Bromo-γ-valerolactone is a lachrymator and can cause severe skin and eye irritation.

-

Respiratory Irritant: Inhalation of vapors can cause respiratory tract irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.

Conclusion

α-Bromo-γ-valerolactone is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its well-defined nomenclature, characterized physicochemical properties, and accessible synthetic routes make it a practical tool for chemists. The reactivity of the α-bromo group allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. By understanding its properties and handling it with appropriate safety measures, researchers can effectively harness the synthetic potential of α-bromo-γ-valerolactone to advance their scientific endeavors.

References

-

PubChem. alpha-Bromo-gamma-valerolactone. National Center for Biotechnology Information. [Link]

-

NIST. α-Bromo-γ-valerolactone. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. γ-CROTONOLACTONE. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of α-Bromo-γ-valerolactone

This technical guide provides a comprehensive analysis of the spectroscopic data for α-Bromo-γ-valerolactone (C₅H₇BrO₂), a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to offer expert interpretation and insights into the structural elucidation of this molecule.

Introduction: The Significance of α-Bromo-γ-valerolactone

α-Bromo-γ-valerolactone is a versatile bifunctional molecule featuring a reactive bromine atom at the α-position to a carbonyl group within a five-membered lactone ring. This structural arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. Accurate and unambiguous structural confirmation is paramount for its effective utilization in multi-step syntheses. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's structure.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following IUPAC numbering scheme for α-Bromo-γ-valerolactone will be used throughout this guide.

Caption: IUPAC numbering of α-Bromo-γ-valerolactone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons).

Table 1: ¹H NMR Spectroscopic Data for α-Bromo-γ-valerolactone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα | ~4.5 | Doublet of Doublets (dd) | 1H | |

| Hγ | ~4.7 | Multiplet (m) | 1H | |

| Hβ | ~2.5-2.9 | Multiplet (m) | 2H | |

| -CH₃ | ~1.5 | Doublet (d) | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

A sample of α-Bromo-γ-valerolactone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio.

In-depth Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of α-Bromo-γ-valerolactone is consistent with its proposed structure, with each signal providing specific structural information.

-

The α-Proton (Hα): The proton at the α-position (C2) is adjacent to both the electron-withdrawing bromine atom and the carbonyl group. This deshielding environment results in a downfield chemical shift of around 4.5 ppm.[1] Its multiplicity as a doublet of doublets (dd) arises from coupling to the two diastereotopic protons at the β-position (C3).

-

The γ-Proton (Hγ): The proton at the γ-position (C4) is attached to a carbon bearing the ring oxygen and is also adjacent to a methyl group. This leads to a chemical shift in the region of 4.7 ppm.[2] The complex multiplicity (multiplet) is a result of coupling to the β-protons and the protons of the methyl group.

-

The β-Protons (Hβ): The two protons at the β-position (C3) are diastereotopic due to the chiral center at C4. Consequently, they are chemically non-equivalent and appear as a complex multiplet in the range of 2.5-2.9 ppm. They couple with both the α-proton and the γ-proton.

-

The Methyl Protons (-CH₃): The three protons of the methyl group at C5 are equivalent and appear as a doublet around 1.5 ppm, due to coupling with the γ-proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for α-Bromo-γ-valerolactone

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C1) | ~170 |

| Cα (C2) | ~45 |

| Cβ (C3) | ~35 |

| Cγ (C4) | ~75 |

| -CH₃ (C5) | ~20 |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as for ¹H NMR spectroscopy. The ¹³C NMR spectrum is typically acquired on the same spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is routinely employed to simplify the spectrum to single lines for each carbon.

In-depth Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum further corroborates the structure of α-Bromo-γ-valerolactone.

-

The Carbonyl Carbon (C1): The carbonyl carbon of the lactone appears significantly downfield, around 170 ppm, which is characteristic of ester and lactone carbonyls.[3]

-

The α-Carbon (C2): The carbon directly attached to the bromine atom (C2) is observed at approximately 45 ppm. The electronegative bromine atom induces a downfield shift compared to an unsubstituted α-carbon in a similar lactone.

-

The β-Carbon (C3): The β-carbon (C3) resonates at around 35 ppm.

-

The γ-Carbon (C4): The carbon atom bonded to the ring oxygen (C4) is deshielded and appears at approximately 75 ppm.

-

The Methyl Carbon (C5): The methyl carbon (C5) gives a signal in the aliphatic region, around 20 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for α-Bromo-γ-valerolactone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (lactone) |

| ~1180 | Strong | C-O stretch |

| ~650 | Medium | C-Br stretch |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like α-bromo-γ-valerolactone, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

In-depth Interpretation of the IR Spectrum

The IR spectrum of α-Bromo-γ-valerolactone displays characteristic absorption bands that confirm the presence of key functional groups.

-

Carbonyl Stretch (C=O): The most prominent feature in the IR spectrum is a strong absorption band around 1770 cm⁻¹. This frequency is characteristic of the carbonyl group in a five-membered lactone (γ-lactone). The ring strain in the five-membered ring increases the energy of the C=O stretching vibration, causing it to appear at a higher wavenumber compared to acyclic esters or six-membered lactones (δ-lactones), which typically absorb around 1735-1750 cm⁻¹.[4][5]

-

C-O Stretch: A strong absorption band around 1180 cm⁻¹ is attributed to the stretching vibration of the C-O single bond within the lactone ring.[4]

-

C-Br Stretch: The presence of the bromine atom is indicated by a medium intensity band in the fingerprint region, typically around 650 cm⁻¹.[6]

-

C-H Stretch: The bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the molecule.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Table 4: Major Peaks in the Mass Spectrum of α-Bromo-γ-valerolactone

| m/z | Relative Intensity | Proposed Fragment |

| 178/180 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - Br]⁺ |

| 55 | High | [C₃H₃O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

In-depth Interpretation of the Mass Spectrum

The mass spectrum of α-Bromo-γ-valerolactone exhibits a characteristic fragmentation pattern that aids in its structural confirmation.

-

Molecular Ion Peak: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity are observed at m/z 178 and 180, corresponding to [C₅H₇⁷⁹BrO₂]⁺ and [C₅H₇⁸¹BrO₂]⁺, respectively. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.[7]

-

Loss of Bromine: A very common fragmentation pathway for alkyl halides is the loss of the halogen atom.[8] In this case, the cleavage of the C-Br bond results in a prominent peak at m/z 99, corresponding to the [M - Br]⁺ fragment. This is often the base peak in the spectrum.

-

Further Fragmentation: The [M - Br]⁺ ion can undergo further fragmentation. For instance, the loss of carbon monoxide (CO) from this fragment can lead to other observed ions. Common fragment ions at m/z 55 and 43 are likely due to further cleavage of the lactone ring.[7]

Sources

- 1. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma Butyrolactone(96-48-0) 1H NMR [m.chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Safe Handling and Application of α-Bromo-γ-valerolactone

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of α-Bromo-γ-valerolactone (CAS No. 25966-39-6). As a highly reactive and hazardous chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring personnel safety and experimental integrity. This guide moves beyond a simple recitation of rules, delving into the causality behind each procedural recommendation to foster a proactive safety culture in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Threat

α-Bromo-γ-valerolactone is a potent chemical that demands respect. Its hazard profile is dominated by its corrosive nature and its potential to cause severe irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary risks.

This compound is classified as causing severe skin burns and serious eye damage.[2][3] It is also recognized as a potential cause of respiratory irritation.[2][3] The "Danger" signal word underscores the immediacy and severity of these potential harms, necessitating stringent adherence to all safety protocols.

Primary Routes of Exposure and Pathophysiological Impact

-

Dermal Contact: Direct contact with the liquid can cause severe chemical burns.[2] The vesicant (blistering) nature of similar brominated lactones has been noted in established synthetic procedures, highlighting the need for impermeable gloves and protective clothing.[4]

-

Ocular Contact: Splashes to the eye are of critical concern, with the potential for irreversible eye damage.[2] The corrosive properties mean that immediate and prolonged irrigation is essential.

-

Inhalation: Vapors or aerosols, which may be generated during heating or agitation, can irritate the respiratory tract.[2][3] All manipulations should be performed within a certified chemical fume hood to prevent inhalation exposure.

The following table summarizes the GHS classification, providing a foundation for the subsequent control measures discussed.

| Table 1: GHS Hazard Summary for α-Bromo-γ-valerolactone | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger[1][2][3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[2][3] H318: Causes serious eye damage.[2] H335: May cause respiratory irritation.[2][3] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P310: Immediately call a POISON CENTER or doctor/physician.[1][3] |

Foundational Chemical and Physical Properties

A comprehensive understanding of a chemical's physical properties is a prerequisite for its safe handling. These properties dictate storage conditions, predict its behavior in various experimental setups, and inform emergency response procedures. For instance, its density being significantly higher than water means it will sink, a crucial consideration for spill cleanup in aqueous environments.

| Table 2: Key Physical and Chemical Properties | |

| Molecular Formula | C₅H₇BrO₂[2][6] |

| Molecular Weight | 179.01 g/mol [2] |

| Appearance | Liquid |

| CAS Number | 25966-39-6[2][6] |

| Density | 1.627 g/mL at 25 °C |

| Boiling Point | ~135 °C at 16 hPa (12 mmHg)[6] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Refractive Index | n20/D 1.493 |

| Stability | Chemically stable under standard ambient conditions (room temperature).[1] |

| Incompatibilities | Strong oxidizing agents, Strong bases.[1] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides and hydrogen bromide gas.[1] |

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the "Hierarchy of Controls," a framework that prioritizes the most effective measures for mitigating risk. This approach is fundamental to designing self-validating safety systems where reliance on human behavior is minimized.

Mandatory Engineering Controls

The primary method for controlling exposure is to physically separate the researcher from the chemical.

-

Chemical Fume Hood: All handling of α-bromo-γ-valerolactone, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure to vapors.[7]

-

Emergency Eyewash and Safety Shower: These must be located within a 10-second, unobstructed travel distance from the work area. All personnel must be trained on their location and operation before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it protects the user from exposure. The selection of PPE must be deliberate and based on the specific risks posed by α-bromo-γ-valerolactone.

| Table 3: Recommended Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Tightly fitting safety goggles are mandatory. A full-face shield must be worn over the goggles when there is any risk of splashing, such as during transfers of quantities >25 mL or when working under positive pressure.[1] |

| Skin Protection | A flame-resistant lab coat is required. For handling, wear heavy-duty nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.[7] Contaminated clothing must be removed immediately, and the affected skin area rinsed thoroughly.[3] |

| Respiratory Protection | Under normal conditions of use within a chemical fume hood, respiratory protection is not required. If vapors or aerosols are generated outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |

Standard Operating Procedures: A Framework for Safety

The following protocols represent a self-validating system for the safe handling and use of α-Bromo-γ-valerolactone.

Preparation and Weighing

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[8]

-

Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[1] Do not store with food or drink.[7]

Waste Disposal

All waste containing α-bromo-γ-valerolactone is considered hazardous.

-

Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed hazardous waste container.

-

Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips must be collected in a separate, sealed hazardous waste container.

-

Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[9][10] Do not pour down the drain.[1]

Emergency Procedures: Responding to Incidents

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]

-

Skin Contact: Take off all contaminated clothing immediately.[3] Rinse the affected skin with water and soap for at least 15 minutes.[7] Call a physician immediately.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting due to the risk of perforation.[1][3] Have the victim drink water (two glasses at most) if they are conscious.[3] Call a physician immediately.[1][3]

References

-

alpha-Bromo-gamma-valerolactone | C5H7BrO2 | CID 98229. PubChem, National Institutes of Health. [Link]

-

Gamma-Valerolactone | C5H8O2 | CID 7921. PubChem, National Institutes of Health. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]

-

Safety Data Sheet: gamma-Valerolactone. (2020). Chemos GmbH & Co.KG. [Link]

-

Price, C. C., & Judge, J. M. (1965). γ-CROTONOLACTONE. Organic Syntheses, 45, 22. [Link]

-

α-Bromo-γ-valerolactone. NIST WebBook, SRD 69. [Link]

Sources

- 1. ALPHA-BROMO-GAMMA-VALEROLACTONE - Safety Data Sheet [chemicalbook.com]

- 2. alpha-Bromo-gamma-valerolactone | C5H7BrO2 | CID 98229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. α-Bromo-γ-valerolactone [webbook.nist.gov]

- 7. chemos.de [chemos.de]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

α-Bromo-γ-valerolactone: A Technical Guide to the Mechanism of Bromination

Abstract

This technical guide provides an in-depth analysis of the synthesis of α-bromo-γ-valerolactone, a critical intermediate in the development of pharmaceuticals and functional materials. We will explore the core mechanistic principles underpinning the α-bromination of γ-valerolactone, with a primary focus on the Hell-Vollhard-Zelinsky (HVZ) reaction and its modifications. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, field-proven insights into the experimental execution of this important transformation.

Introduction: The Significance of γ-Valerolactone and its α-Brominated Derivative

γ-Valerolactone (GVL) is a biomass-derived platform chemical with a growing profile in sustainable chemistry. Its favorable properties, including high boiling point, low toxicity, and biodegradability, make it an attractive green solvent and a precursor for various polymers and fuels. The strategic functionalization of the GVL scaffold unlocks a vast chemical space for the synthesis of high-value compounds.

The introduction of a bromine atom at the α-position to the carbonyl group yields α-bromo-γ-valerolactone. This transformation is of paramount importance as the α-bromo derivative is a versatile synthetic intermediate.[1][2] The presence of the bromine atom at this position creates a highly reactive electrophilic center, susceptible to nucleophilic substitution (SN2) reactions. This reactivity is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the SN2 reaction, leading to increased reaction rates compared to corresponding aliphatic halogens.[1][2] This property allows for the facile introduction of a wide array of functional groups, making α-bromo-γ-valerolactone a key building block in the synthesis of complex molecules, including amino acids and other biologically active compounds.[1][2]

The Core Mechanism: Hell-Vollhard-Zelinsky (HVZ) Reaction

The direct α-bromination of carboxylic acids and their derivatives, like lactones, is not straightforward. The acidic proton of a carboxylic acid is more readily removed than an α-hydrogen, preventing the formation of the necessary enol or enolate intermediate for halogenation to occur.[1][2] The Hell-Vollhard-Zelinsky (HVZ) reaction provides an elegant solution to this challenge.[1][2][3]

The HVZ reaction facilitates the α-bromination of carboxylic acids using a combination of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4][5][6] The mechanism, as it applies to γ-valerolactone, can be conceptualized in a multi-step process. While some modern methods achieve α-bromination through a ring-opening and subsequent re-cyclization pathway, the foundational principles of the HVZ reaction are often integral.[7][8]

Step 1: Formation of the Acyl Bromide Intermediate

The reaction is initiated by the in situ formation of an acyl bromide. In the classic HVZ reaction, PBr₃ reacts with the carboxylic acid to form the acyl bromide.[1][2][4][9][10] In the context of γ-valerolactone, a lactone, the reaction with PBr₃ and Br₂ can lead to the ring-opening to form an intermediate acyl bromide.[7][8] This conversion is crucial because the resulting acyl bromide, unlike the starting lactone or carboxylic acid, can readily tautomerize to its enol form.[1][2][3]

Step 2: Tautomerization to the Enol

The acyl bromide intermediate exists in equilibrium with its enol tautomer. This keto-enol tautomerization is a key step, as the enol is the nucleophilic species that will react with bromine.[3][4][6][9][10] The presence of an acid, such as the HBr generated during the formation of the acyl bromide, can catalyze this tautomerization.

Step 3: Electrophilic Attack by Bromine

The enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile and attacks a molecule of bromine (Br₂).[11][12] This results in the addition of a bromine atom to the α-carbon and the formation of a protonated α-bromo acyl bromide.

Step 4: Reformation of the Lactone Ring

In a modified approach for lactones, after the α-bromination of the ring-opened intermediate, the molecule can undergo intramolecular cyclization to reform the lactone ring, now with a bromine atom at the alpha position.[7] This ring-closing step can be promoted by a base.[7][8]

The overall mechanistic pathway is illustrated in the diagram below:

Experimental Protocol: A Field-Proven Methodology

The following protocol is a representative procedure for the α-bromination of γ-butyrolactone, which is structurally similar to γ-valerolactone and for which detailed procedures are well-documented.[13] This procedure can be adapted for γ-valerolactone with appropriate modifications to reaction times and temperatures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| γ-Butyrolactone | 86.09 | 100 g | 1.16 |

| Red Phosphorus | 30.97 | 13.4 g | 0.43 |

| Bromine | 159.81 | 390 g (133 mL) | 2.44 |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an efficient reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.

-

Initial Bromine Addition: Cool the flask in an ice bath. With moderate stirring, add 195 g (66.5 mL, 1.22 moles) of bromine through the dropping funnel over a half-hour interval.

-

Heating and Second Bromine Addition: Heat the mixture to 70°C. Add an additional 195 g (66.5 mL, 1.22 moles) of bromine over another half-hour period.

-

Reaction Completion: Raise the temperature to 80°C and maintain it for 3 hours.

-

Removal of Excess Reagents: Cool the reaction mixture and blow air through it to remove excess bromine and hydrogen bromide. This step should be performed in a well-ventilated fume hood with a trap for the evolved vapors.

-

Hydrolysis: Cautiously add 25 mL of water to the aerated mixture with stirring at 80°C. A vigorous reaction will occur. After the initial reaction subsides, add an additional 300 mL of water.

-

Reflux: Heat the two-layered mixture under reflux for 4 hours.

-

Extraction: Cool the mixture. Extract the product with two 200 mL portions of diethyl ether. Caution: α-bromo-γ-butyrolactone is a vesicant (causes blistering); handle with appropriate personal protective equipment, including gloves and goggles.

-

Drying and Purification: Dry the combined ether extracts over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

The experimental workflow is summarized in the diagram below:

Trustworthiness and Self-Validating Systems

The described protocol incorporates several self-validating steps to ensure both safety and reaction success. The cautious, portion-wise addition of bromine, especially during the initial phase with cooling, is critical for controlling the exothermic reaction. The subsequent heating ensures the reaction proceeds to completion. The hydrolysis and reflux step is essential for converting any remaining acyl bromide intermediates to the final product. Finally, the workup and purification by vacuum distillation are standard and reliable methods for isolating the desired α-bromo-γ-valerolactone.

Conclusion

The α-bromination of γ-valerolactone, primarily achieved through a Hell-Vollhard-Zelinsky-type mechanism, is a fundamental and powerful transformation in organic synthesis. Understanding the stepwise mechanistic pathway, from the initial formation of a reactive acyl bromide intermediate to the final α-brominated lactone, is crucial for optimizing reaction conditions and achieving high yields. The provided experimental protocol serves as a robust starting point for laboratory-scale synthesis. The resulting α-bromo-γ-valerolactone is a valuable precursor for a wide range of functionalized molecules, underscoring the importance of this reaction in the fields of medicinal chemistry and materials science.

References

-

A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021). Beilstein Journals. [Link]

-

The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. [Link]

-

Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40. (2024). Chemia. [Link]

-

Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [Link]

-

22.5: Alpha Bromination of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

-

10.4: Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]

-

A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021). PMC - NIH. [Link]

-

Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]

-

21.3 Alpha Halogenation | Organic Chemistry. (2021). YouTube. [Link]

-

γ-CROTONOLACTONE. Organic Syntheses Procedure. [Link]

-

Hell-Volhard-Zelinsky reaction. (2023). Chemistry LibreTexts. [Link]

-

Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. [Link]

-

mechanism of alpha-halogenation of ketones. (2019). YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. byjus.com [byjus.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromination reactions with phosphorus bromides (bromine & phosphorus): Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 – Chemia [chemia.manac-inc.co.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: α-Bromo-γ-valerolactone in Stereoselective Synthesis

Introduction: The Strategic Value of α-Bromo-γ-valerolactone in Complex Synthesis

The γ-butyrolactone scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmacologically active compounds. The stereochemical configuration of substituents on this five-membered ring is often critical to its biological function, necessitating precise control during synthesis. α-Bromo-γ-valerolactone emerges as a potent and versatile building block in this context. Its inherent reactivity, conferred by the α-bromo substituent, allows for the formation of a key carbon-carbon bond at the α-position, while the existing stereocenter at the γ-position provides a handle for diastereoselective transformations. This guide provides an in-depth exploration of the application of α-Bromo-γ-valerolactone in stereoselective synthesis, with a focus on the underlying principles, practical protocols, and proven insights for researchers in drug development and organic synthesis.

Diastereoselective Reformatsky-Type Reactions: A Powerful Tool for Constructing Substituted γ-Butyrolactones

The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[1][2] This reaction proceeds through the formation of an organozinc enolate, which then adds to the carbonyl electrophile.[1] When employing α-bromo-γ-valerolactone, the inherent chirality at the γ-position can influence the stereochemical outcome of the addition to prochiral aldehydes and ketones, leading to the diastereoselective formation of new stereocenters.

The stereoselectivity of the Reformatsky reaction is often rationalized by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. The substituents of both the enolate and the carbonyl compound will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the newly formed bond. The diastereoselectivity can be further enhanced by the choice of solvent, temperature, and the nature of the metal used.

Below is a detailed protocol for a highly diastereoselective synthesis of polysubstituted γ-butyrolactones, adapted from a double Reformatsky sequence, which illustrates the principles applicable to reactions with α-bromo-γ-valerolactone.[3][4]

Experimental Protocol: Diastereoselective Synthesis of a β-Hydroxy-γ-valerolactone Derivative

This protocol is adapted from a procedure for a double Reformatsky reaction and illustrates the key steps for achieving high diastereoselectivity in the addition of a zinc enolate to a ketone.[3]

Materials:

-

α-Bromo-γ-valerolactone

-

Zinc dust (activated)

-

Anhydrous diethyl ether or THF

-

Aldehyde or ketone (e.g., acetophenone)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq). Activate the zinc by stirring with 1 M HCl for 2 minutes, followed by decanting the acid and washing with distilled water (3x), ethanol (2x), and diethyl ether (2x). Dry the activated zinc under high vacuum with gentle heating.

-

Formation of the Reformatsky Reagent: To the flask containing activated zinc, add anhydrous diethyl ether. Add a solution of α-bromo-γ-valerolactone (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension of zinc. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the metallic zinc and the formation of a cloudy solution.

-

Aldol Addition: Cool the freshly prepared Reformatsky reagent to -30 °C. To this, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous diethyl ether dropwise over 15 minutes.

-

Reaction Progression and Quenching: Allow the reaction mixture to warm to 0 °C and stir for an additional 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired β-hydroxy-γ-valerolactone derivative. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and coordinates with the zinc cation, influencing the transition state geometry. |

| Temperature | -30 °C to 0 °C | Lower temperatures generally lead to higher diastereoselectivity by favoring the more ordered transition state. |

| Zinc Activation | Acid wash and drying | Removes the passivating oxide layer from the zinc surface, ensuring efficient formation of the organozinc reagent. |

| Quenching | Saturated aq. NH4Cl | Provides a mild acidic workup to hydrolyze the zinc alkoxide without causing dehydration of the β-hydroxy lactone product. |

Logical Workflow for Diastereoselective Reformatsky Reaction

Sources

- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Bromo-γ-valerolactone: A Versatile Intermediate for Pharmaceutical Synthesis

Introduction: The Strategic Importance of α-Bromo-γ-valerolactone in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the pursuit of efficient and versatile building blocks is paramount. α-Bromo-γ-valerolactone, a halogenated derivative of the bio-renewable platform chemical γ-valerolactone (GVL), has emerged as a potent intermediate for the construction of complex molecular architectures inherent to a variety of therapeutic agents.[1][2] Its strategic importance lies in the inherent reactivity of the α-bromo position, which is susceptible to nucleophilic attack, and the inherent chirality at the γ-position, offering a scaffold for stereoselective synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of α-bromo-γ-valerolactone, with a focus on its utility in the preparation of precursors for pharmaceutically active compounds, particularly GABA analogues.

The γ-butyrolactone moiety is a privileged structure found in a wide array of natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[3][4] The introduction of a bromine atom at the α-position significantly enhances the synthetic utility of this scaffold, enabling the introduction of diverse functionalities through nucleophilic substitution reactions.[5] This reactivity profile makes α-bromo-γ-valerolactone a key starting material for the synthesis of various substituted lactones, which are themselves important precursors to a range of pharmaceuticals, including anticonvulsants and central nervous system (CNS) active agents.[6][7]

This guide will provide detailed, field-proven protocols for the synthesis of α-bromo-γ-valerolactone and its subsequent elaboration into a key intermediate for GABA analogue synthesis. The causality behind experimental choices will be elucidated, and the protocols are designed to be self-validating systems for reliable and reproducible results.

PART 1: Synthesis of α-Bromo-γ-valerolactone

The synthesis of α-bromo-γ-valerolactone can be achieved through the direct α-bromination of γ-valerolactone. Several methods exist for the α-bromination of lactones, with the choice of brominating agent and reaction conditions being critical for achieving high yield and selectivity.[5] A robust and scalable method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator or under acidic conditions to promote enolization.[8] An alternative, efficient method utilizes a two-phase system with tetraalkylammonium hydroxide as a base.[5]

Protocol 1: α-Bromination of γ-Valerolactone using a Two-Phase System

This protocol is adapted from a general method for the α-bromination of lactones and offers a mild and efficient route to the desired product.[5] The reaction proceeds via a ring-opening of the lactone, followed by bromination and subsequent intramolecular cyclization.

Materials:

-

γ-Valerolactone (GVL)

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) (catalytic amount)

-

Tetra-n-butylammonium hydroxide (n-Bu₄NOH) solution (40% in water)

-

Chloroform (CHCl₃)

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Ring-Opening and Bromination

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add γ-valerolactone (10.0 g, 0.1 mol) and a catalytic amount of PBr₃ (0.2 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 70 °C and add a second portion of bromine (16.0 g, 0.1 mol) dropwise over 30 minutes.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, dissolve the mixture in acetonitrile (50 mL) and bubble nitrogen gas through the solution to remove excess bromine and hydrogen bromide.

Step 2: Intramolecular Cyclization (Two-Phase System)

-

To a 250 mL flask, add the crude α-bromocarboxylic acid solution from Step 1.

-

Add water (80 mL) and chloroform (100 mL) to create a two-phase system.

-

Add tetra-n-butylammonium hydroxide solution (1.2 equivalents) to the vigorously stirred mixture at 25 °C.

-

Stir the mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with chloroform (2 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-bromo-γ-valerolactone.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-80%

Characterization:

The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

-

PBr₃ Catalyst: Phosphorus tribromide acts as a catalyst to facilitate the formation of the acyl bromide, which then enolizes more readily for α-bromination.

-

Two-Step Bromine Addition: The initial low-temperature addition of bromine allows for controlled initiation of the reaction, while the second addition at a higher temperature drives the reaction to completion.

-

Two-Phase System: The use of a phase-transfer catalyst (n-Bu₄NOH) in a two-phase system allows for the efficient deprotonation of the carboxylic acid in the aqueous phase and its subsequent reaction in the organic phase, promoting the intramolecular cyclization to the lactone.

-

Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, thereby increasing the reaction rate.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of α-bromo-γ-valerolactone.

PART 2: Application in the Synthesis of a GABA Analogue Precursor

α-Bromo-γ-valerolactone is an excellent precursor for the synthesis of GABA (γ-aminobutyric acid) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[9][10] The synthesis of these analogues often involves the introduction of an amino group, which can be achieved through the reaction of α-bromo-γ-valerolactone with an amine, followed by ring-opening of the lactone.

Protocol 2: Synthesis of a γ-Amino-α-hydroxy Acid Precursor

This protocol demonstrates the use of α-bromo-γ-valerolactone in a nucleophilic substitution reaction with an amine, followed by hydrolysis to yield a precursor for a GABA analogue.

Materials:

-

α-Bromo-γ-valerolactone

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

Step 1: Nucleophilic Substitution with Benzylamine

-

In a 100 mL round-bottom flask, dissolve α-bromo-γ-valerolactone (5.0 g, 27.9 mmol) in dichloromethane (50 mL).

-

Add triethylamine (4.3 mL, 30.7 mmol) to the solution.

-

Slowly add benzylamine (3.3 mL, 30.7 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-benzylamino-γ-valerolactone.

Step 2: Lactone Ring-Opening (Hydrolysis)

-

Dissolve the crude α-benzylamino-γ-valerolactone in a mixture of water (20 mL) and ethanol (20 mL).

-

Add a 2 M aqueous solution of sodium hydroxide until the pH reaches 12-13.

-

Heat the mixture to reflux and stir for 4 hours.

-

Cool the reaction mixture to room temperature and acidify to pH 2-3 with 2 M hydrochloric acid.

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-hydroxy-α-(benzylamino)pentanoic acid.

Purification:

The final product can be purified by recrystallization or column chromatography.

Expected Yield: 60-70% over two steps.

Causality of Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the HBr formed during the nucleophilic substitution reaction, driving the reaction to completion.

-

Benzylamine: A readily available primary amine that serves as the nucleophile. The benzyl group can be later removed by hydrogenolysis if the free amine is desired.

-

Alkaline Hydrolysis: The use of a strong base (NaOH) is necessary to promote the hydrolysis of the stable lactone ring.

-

Acidification: Neutralizes the carboxylate salt formed during hydrolysis to yield the free carboxylic acid.

Diagram of the Reaction Mechanism

Caption: Mechanism of GABA analogue precursor synthesis.

Data Summary

| Step | Reactants | Reagents/Solvents | Conditions | Product | Expected Yield |

| Protocol 1 | γ-Valerolactone, Bromine | PBr₃, n-Bu₄NOH, CHCl₃/H₂O | 0-80 °C, 25 h | α-Bromo-γ-valerolactone | 70-80% |

| Protocol 2, Step 1 | α-Bromo-γ-valerolactone, Benzylamine | Et₃N, CH₂Cl₂ | Room Temp, 24 h | α-Benzylamino-γ-valerolactone | - |

| Protocol 2, Step 2 | α-Benzylamino-γ-valerolactone | NaOH, HCl, H₂O/EtOH | Reflux, 4 h | γ-Hydroxy-α-(benzylamino)pentanoic acid | 60-70% (2 steps) |

Conclusion and Future Perspectives

α-Bromo-γ-valerolactone is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocols detailed herein provide a reliable and scalable route to this key building block and demonstrate its application in the synthesis of a precursor for GABA analogues. The underlying principles of the reaction mechanisms have been explained to provide a deeper understanding of the experimental choices.

The reactivity of the α-bromo group allows for the introduction of a wide range of nucleophiles, including thiols, azides, and carbanions, further expanding its synthetic utility.[5] Future research in this area could focus on the development of enantioselective bromination methods to access chiral α-bromo-γ-valerolactone, which would be invaluable for the asymmetric synthesis of pharmaceuticals. Furthermore, the exploration of this intermediate in the synthesis of other classes of drugs, beyond CNS agents, holds significant promise for the advancement of medicinal chemistry.

References

-

Zhang, Z. (2016). Synthesis of γ-Valerolactone From Carbohydrates and Its Applications. ChemSusChem, 9(2), 156-171. [Link]

-

Lee, J. Y., & Kim, J. H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1432. [Link]

-

Yamamoto, H., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2906–2914. [Link]

-

Kłossowski, S., et al. (2022). Antimicrobial Activity of Lactones. International Journal of Molecular Sciences, 23(19), 11599. [Link]

-

Common Organic Chemistry. (n.d.). Bromination. [Link]

-

Bertolini, G., et al. (1997). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 40(13), 2011-2016. [Link]

-

Malawska, B., & Scatturin, A. (2003). Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs. Mini Reviews in Medicinal Chemistry, 3(4), 341-348. [Link]

-

Klunk, W. E., et al. (1983). Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. Journal of Medicinal Chemistry, 26(11), 1576-1580. [Link]

-

Wikipedia. (2023). GABA analogue. [Link]

-

PharmaCompass. (n.d.). GABA analogues. [Link]

-

Slideshare. (2018). ANTICONVULSANT DRUGS.pptx-classification mechanism structure synthesis. [Link]

-

Lee, K., et al. (2000). Synthesis and Anticonvulsant Activities of N-Cbz-alpha-aminoglutarimidooxy Carboxylate Derivatives. Archives of Pharmacal Research, 23(4), 363-366. [Link]

-

Bertrand, S., et al. (1990). Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. Journal of Medicinal Chemistry, 33(7), 1930-1935. [Link]

-

ResearchGate. (2011). Synthesis of γ‐Aminobutyric Acid Analogs. [Link]

-

Zhang, D., et al. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 26(23), 7196. [Link]

Sources

- 1. Synthesis of γ-Valerolactone from Carbohydrates and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. GABA analogue - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: α-Bromo-γ-valerolactone in Natural Product Total Synthesis

Introduction: The Strategic Value of α-Bromo-γ-valerolactone

In the intricate field of natural product total synthesis, success often hinges on the strategic selection of chiral building blocks that offer both structural complexity and versatile reactivity. α-Bromo-γ-valerolactone, a five-membered lactone functionalized with a bromine atom at the alpha position, represents such a valuable synthon.[1][2] Its inherent structure provides a stereocenter at the gamma position (originating from the parent γ-valerolactone) and a reactive handle at the alpha position, making it a powerful tool for carbon-carbon bond formation and the introduction of key functionalities.

This guide provides an in-depth exploration of α-bromo-γ-valerolactone's primary application in natural product synthesis, focusing on the venerable Reformatsky reaction. We will dissect the underlying mechanisms, provide detailed, field-tested protocols, and discuss the strategic elaboration of the resulting intermediates.

| Chemical Properties of α-Bromo-γ-valerolactone | |

| Molecular Formula | C₅H₇BrO₂[1][2][3] |

| Molecular Weight | 179.01 g/mol [2][3] |

| Appearance | Liquid[3] |